molecular formula C26H38O5 B1259126 Edogestrone CAS No. 809-01-8

Edogestrone

Cat. No.: B1259126
CAS No.: 809-01-8
M. Wt: 430.6 g/mol
InChI Key: UOYMGHSCINLOBK-ZKKYLISVSA-N
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Description

Edogestrone, also known as 17α-acetoxy-3,3-ethylenedioxy-6-methylpregn-5-en-20-one, is a steroidal progestin and antiandrogen. It belongs to the 17α-hydroxyprogesterone group and was synthesized in 1964. Despite its potential, it was never marketed . This compound is structurally related to cyproterone acetate and functions by binding directly to the androgen receptor, displacing androgens like testosterone .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of edogestrone involves multiple steps, starting from a suitable steroidal precursor. The key steps include:

    Acetylation: Introduction of an acetoxy group at the 17α position.

    Ethylenedioxy Formation: Formation of the 3,3-ethylenedioxy group.

    Methylation: Introduction of a methyl group at the 6 position.

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the steroidal backbone.

    Reduction: Reduction reactions can modify the ketone groups present in the structure.

    Substitution: The acetoxy and ethylenedioxy groups can be substituted under specific conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products:

    Oxidation Products: Hydroxylated derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Comparison with Similar Compounds

    Cyproterone Acetate: A structurally related steroid with similar antiandrogenic properties.

    Chlormadinone Acetate: Another steroidal antiandrogen with comparable effects.

    Delalutin: A progestogen with antiandrogenic properties.

Uniqueness of Edogestrone: While this compound shares similarities with the above compounds, it is unique in its specific structural modifications, such as the 3,3-ethylenedioxy group and the 17α-acetoxy group, which contribute to its distinct binding affinity and activity profile .

Properties

CAS No.

809-01-8

Molecular Formula

C26H38O5

Molecular Weight

430.6 g/mol

IUPAC Name

[(8'R,9'S,10'R,13'S,14'S,17'R)-17'-acetyl-6',10',13'-trimethylspiro[1,3-dioxolane-2,3'-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-yl] acetate

InChI

InChI=1S/C26H38O5/c1-16-14-19-20(23(4)10-11-25(15-22(16)23)29-12-13-30-25)6-8-24(5)21(19)7-9-26(24,17(2)27)31-18(3)28/h19-21H,6-15H2,1-5H3/t19-,20+,21+,23-,24+,26+/m1/s1

InChI Key

UOYMGHSCINLOBK-ZKKYLISVSA-N

Isomeric SMILES

CC1=C2CC3(CC[C@@]2([C@H]4CC[C@]5([C@H]([C@@H]4C1)CC[C@@]5(C(=O)C)OC(=O)C)C)C)OCCO3

SMILES

CC1=C2CC3(CCC2(C4CCC5(C(C4C1)CCC5(C(=O)C)OC(=O)C)C)C)OCCO3

Canonical SMILES

CC1=C2CC3(CCC2(C4CCC5(C(C4C1)CCC5(C(=O)C)OC(=O)C)C)C)OCCO3

Synonyms

17 alpha-acetoxy-3,3-ethylenedioxy-6-methyl-5-pregnen-20-one
edogesterone
edogestrone
PH 218

Origin of Product

United States

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